2-Ethoxyethyl chloro(oxo)acetate
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Overview
Description
2-Ethoxyethyl chloro(oxo)acetate is an organic compound with the molecular formula C6H11ClO3. It is a colorless liquid that is used in various chemical syntheses. The compound is known for its reactivity due to the presence of both an ester and a chloroacetate group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxyethyl chloro(oxo)acetate can be synthesized through the reaction of 2-ethoxyethanol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl chloro(oxo)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as ethanol or water.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Nucleophilic substitution: Substituted esters or amides.
Hydrolysis: 2-Ethoxyethanol and chloroacetic acid.
Oxidation and Reduction: Carboxylic acids or alcohols.
Scientific Research Applications
2-Ethoxyethyl chloro(oxo)acetate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl chloro(oxo)acetate involves its reactivity with nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or transesterification. The compound’s reactivity is influenced by the electronic and steric effects of the ethoxyethyl group .
Comparison with Similar Compounds
Similar Compounds
Ethyl chlorooxoacetate: Similar in structure but lacks the ethoxyethyl group.
Methyl chlorooxoacetate: Similar but with a methyl group instead of an ethoxyethyl group.
2-Ethoxyethyl acetate: Similar but lacks the chloro group.
Uniqueness
2-Ethoxyethyl chloro(oxo)acetate is unique due to the presence of both an ester and a chloroacetate group, which provides a combination of reactivity and versatility in chemical synthesis. The ethoxyethyl group also imparts specific electronic and steric properties that influence its reactivity compared to similar compounds .
Properties
CAS No. |
74503-09-6 |
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Molecular Formula |
C6H9ClO4 |
Molecular Weight |
180.58 g/mol |
IUPAC Name |
2-ethoxyethyl 2-chloro-2-oxoacetate |
InChI |
InChI=1S/C6H9ClO4/c1-2-10-3-4-11-6(9)5(7)8/h2-4H2,1H3 |
InChI Key |
KIIBSVQBAWITKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)C(=O)Cl |
Origin of Product |
United States |
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